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molecular formula C14H14O B1268827 (4-Benzylphenyl)methanol CAS No. 35714-20-6

(4-Benzylphenyl)methanol

Cat. No. B1268827
M. Wt: 198.26 g/mol
InChI Key: MHZOFWFRCQRXIH-UHFFFAOYSA-N
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Patent
US05202356

Procedure details

The above ester (4 g) in dry ether under nitrogen at 0° was treated with lithium aluminium hydride (0.9 g). After 1 hour at 0° and 18 hours at 25° water was added carefully and the mixture worked up in the usual manner to give 4-benzylbenzyl alcohol (2.52 g). NMR 1H: 7.21(9H,m), 4.53(2H,s), 3.95(2H,s), 2.10(1H,bs).
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:7][CH:6]=1)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>CCOCC>[CH2:11]([C:8]1[CH:7]=[CH:6][C:5]([CH2:4][OH:3])=[CH:10][CH:9]=1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)CC1=CC=CC=C1)=O
Name
Quantity
0.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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